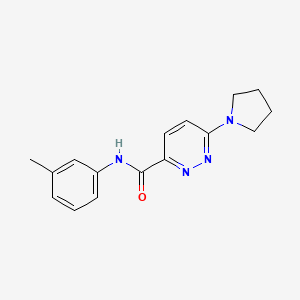
6-(pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(Pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide, with the CAS number 1396785-38-8, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H18N4O
- Molecular Weight : 282.347 g/mol
- Purity : Typically ≥95% .
The exact mechanism of action for this compound is not fully elucidated, but it is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Interaction : It could modulate cellular receptors, altering signaling pathways.
- DNA Intercalation : Potential intercalation into DNA may disrupt its structure, which is significant in anticancer applications .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro assays have shown that related compounds can effectively inhibit the proliferation of cancer cell lines such as Jurkat, HeLa, and MCF-7. The IC50 values for these compounds ranged significantly, indicating varying potency against different cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| BPU | Jurkat | 4.64 |
| BPU | HeLa | Varies |
| BPU | MCF-7 | Varies |
Antibacterial Activity
Although specific data on the antibacterial activity of this compound is limited, related pyrrole derivatives have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values for similar compounds were reported between 3.12 and 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 1: Anticancer Potential
A study evaluating the anticancer effects of pyrrole derivatives found that certain compounds induced apoptosis in cancer cells and arrested the cell cycle at the sub-G1 phase. This suggests that they may serve as effective agents in cancer therapy .
Study 2: Antibacterial Screening
In another investigation focusing on antibacterial properties, several pyrrole-based compounds were tested against various bacterial strains. The results showed strong activity against S. aureus with MIC values significantly lower than traditional antibiotics .
Propiedades
IUPAC Name |
N-(3-methylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-12-5-4-6-13(11-12)17-16(21)14-7-8-15(19-18-14)20-9-2-3-10-20/h4-8,11H,2-3,9-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOMAXLPOACUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













